

physicochemical properties of 1-Methyl-1H-benzimidazol-6-amine

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Compound of Interest

Compound Name: 1-Methyl-1H-benzimidazol-6-amine

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An In-depth Technical Guide to the Physicochemical Properties of **1-Methyl-1H-benzimidazol-6-amine**

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **1-Methyl-1H-benzimidazol-6-amine** (CAS: 26530-93-8), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Recognizing that a thorough understanding of a compound's physical and chemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data with established analytical methodologies.^[1] It is designed for researchers, scientists, and drug development professionals, offering not only known property values but also detailed, field-proven protocols for their experimental determination where public data is unavailable. The guide covers molecular structure, thermal properties, solubility, ionization constants (pKa), and a full spectroscopic profile, framing these characteristics within the context of modern drug development.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate

is paved with rigorous evaluation, where physicochemical properties serve as the earliest and most critical predictors of a drug's success.[2][3] Properties such as solubility, lipophilicity, and ionization state (pKa) are not mere data points; they are the primary determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] An imbalance in these foundational characteristics can lead to poor bioavailability, off-target toxicity, and ultimately, late-stage attrition in the development pipeline.[2][5]

1-Methyl-1H-benzimidazol-6-amine belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry renowned for its wide range of biological activities, including anticancer, antifungal, and antiviral properties.[6][7] The specific substitution pattern of this molecule—a methyl group at the N1 position and an amino group at the C6 position—creates a unique electronic and steric profile that warrants detailed characterization. This guide serves as a Senior Application Scientist's perspective on building a comprehensive physicochemical dossier for this compound, emphasizing the causality behind experimental choices and the integration of data for a holistic molecular understanding.

Molecular Structure and Identity

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis.

Molecular Formula: $C_8H_9N_3$ [8]

Molecular Weight: 147.18 g/mol [8]

CAS Registry Number: 26530-93-8[9]

Canonical SMILES: CN1C=NC2=C1C=C(C=C2)N[9]

InChIKey: AYZALFCBEKQGRT-UHFFFAOYSA-N[9]

The structure consists of a bicyclic system where a benzene ring is fused to an imidazole ring. The methylation at the N-1 position prevents tautomerism often seen in unsubstituted benzimidazoles, locking the scaffold's hydrogen-bonding potential. The exocyclic amino group at the 6-position is a key functional group, expected to be a primary determinant of the molecule's basicity and hydrogen-bonding capacity.

Caption: Molecular structure of **1-Methyl-1H-benzimidazol-6-amine**.

Core Physicochemical Properties

This section details the fundamental properties that govern the compound's behavior in both chemical and biological systems.

Physical State and Appearance

While specific vendor information is variable, benzimidazole derivatives of this molecular weight are typically crystalline solids at room temperature. The color can range from off-white to tan, potentially darkening upon exposure to air and light due to the oxidation of the aromatic amine.

Thermal Properties

Thermal analysis is crucial for determining purity, stability, and appropriate handling conditions.

Property	Value	Source
Melting Point	Data not available	-
Boiling Point	348.6 ± 34.0 °C (at 760 mmHg)	[9]
Flash Point	164.6 °C	[9]

Expertise & Causality: An experimentally determined melting point is a critical indicator of purity. A sharp melting range (e.g., < 2 °C) suggests high purity, whereas a broad range indicates the presence of impurities. The high boiling point is expected given the molecule's aromaticity, polarity, and potential for intermolecular hydrogen bonding via the amino group. The lack of a public melting point highlights the necessity for direct experimental determination, typically via Differential Scanning Calorimetry (DSC), which provides a more accurate and detailed thermal profile than traditional melting point apparatus.

Solubility Profile

Aqueous solubility is a master variable in drug development, directly impacting oral bioavailability.[4] Specific experimental solubility data for **1-Methyl-1H-benzimidazol-6-amine** is not readily available in the public literature. Therefore, experimental determination is required.

Expected Behavior: The molecule possesses both hydrophobic (benzimidazole core) and hydrophilic (amino group, nitrogen atoms) features. Its solubility is expected to be highly pH-dependent. In acidic media ($\text{pH} < \text{pK}_a$ of the conjugate acid), the amino group and imidazole nitrogens will be protonated, forming a more soluble salt. In neutral or basic media, the neutral, less soluble form will predominate.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.^{[1][10]}

- **Preparation:** Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different, known pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess is critical to ensure a saturated solution is achieved.
- **Equilibration:** Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a sufficient period to reach equilibrium (24-48 hours is common).^[11]
- **Phase Separation:** After equilibration, allow the vials to stand, or centrifuge them at the same temperature to separate the undissolved solid from the saturated supernatant.
- **Sampling & Analysis:** Carefully withdraw an aliquot of the clear supernatant. This must be done without disturbing the solid pellet.
- **Quantification:** Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV.^{[1][3]} A standard calibration curve must be prepared in the same buffer to ensure accurate quantification.^[4] The resulting concentration is the solubility at that specific pH.

Acidity/Basicity (pKa)

The pK_a , or acid dissociation constant, dictates the extent of a molecule's ionization at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.^[12]

Predicted Behavior: **1-Methyl-1H-benzimidazol-6-amine** has two potential sites of protonation: the exocyclic amino group and the N-3 nitrogen of the imidazole ring.

- **Aromatic Amine (C6-NH₂):** The pK_a of aniline is ~4.6. The benzimidazole ring is electron-withdrawing, which would be expected to lower this value.
- **Imidazole Nitrogen (N-3):** The pK_a of benzimidazole itself is ~5.4. The N-1 methyl group is weakly electron-donating, which might slightly increase the basicity of the N-3 nitrogen. Based on these factors, at least two pK_a values are expected, with the N-3 nitrogen likely being the more basic site. Precise determination is essential.

Experimental Protocol: pK_a Determination via Potentiometric Titration Potentiometric titration is a highly accurate and reliable method for pK_a determination.^{[2][13][14]}

- **System Calibration:** Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.^[2]
- **Sample Preparation:** Dissolve an accurately weighed amount of the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known molarity (e.g., 1 mM).^{[2][14]} For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) can be used, with subsequent extrapolation to 0% co-solvent.^{[5][13]}
- **Titration:** Purge the solution with nitrogen to remove dissolved CO₂.^[14] Start the titration by making the solution acidic (e.g., to pH ~2) with a standardized HCl solution. Then, titrate the solution by adding small, precise increments of a standardized NaOH solution.
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH reaches a basic value (e.g., pH ~12).
- **Analysis:** Plot the pH versus the volume of titrant added. The pK_a value corresponds to the pH at the half-equivalence point, which can be identified from the inflection point (maximum of the first derivative) of the titration curve.^[15] The experiment should be repeated at least in triplicate for statistical validity.^[2]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. While full experimental spectra for this specific compound are not available in the searched literature, a predicted profile can be described. A ^{13}C NMR spectrum is available on PubChem.[8]

- ^1H NMR (Predicted):
 - Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.0 ppm). The protons on the benzene ring will show coupling patterns (doublets, doublet of doublets) characteristic of their positions relative to the amino group and the fused imidazole ring.
 - Imidazole Proton (C2-H): A singlet is expected around 8.0 ppm.
 - N-Methyl Protons (N1-CH₃): A sharp singlet is expected around 3.7-4.0 ppm.
 - Amine Protons (C6-NH₂): A broad singlet, whose chemical shift is dependent on solvent and concentration, is expected around 3.5-5.0 ppm.
- ^{13}C NMR (Predicted):
 - Eight distinct carbon signals are expected. Aromatic and imidazole carbons would appear in the ~100-150 ppm range. The N-methyl carbon would be significantly upfield, around 30-35 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Expected Absorption Bands:
 - N-H Stretch: The primary amine (-NH₂) will show two characteristic sharp-to-medium bands in the 3300-3500 cm⁻¹ region.
 - C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methyl group will be just below 3000 cm⁻¹.
 - C=N and C=C Stretches: A series of bands in the 1450-1650 cm⁻¹ region are characteristic of the benzimidazole ring system.

- N-H Bend: The primary amine will also show a bending vibration around 1580-1650 cm^{-1} .
[16]
- C-N Stretch: The aromatic C-N stretch is expected in the 1250-1335 cm^{-1} region.[16]

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and structure.

- Expected Data:
 - Molecular Ion (M^+): A strong signal at $m/z = 147$, corresponding to the exact mass (147.08000).[9]
 - Key Fragments: Fragmentation of benzimidazoles typically involves the cleavage of the imidazole ring. Loss of HCN (27 Da) or the methyl group (15 Da) from the molecular ion are plausible fragmentation pathways.

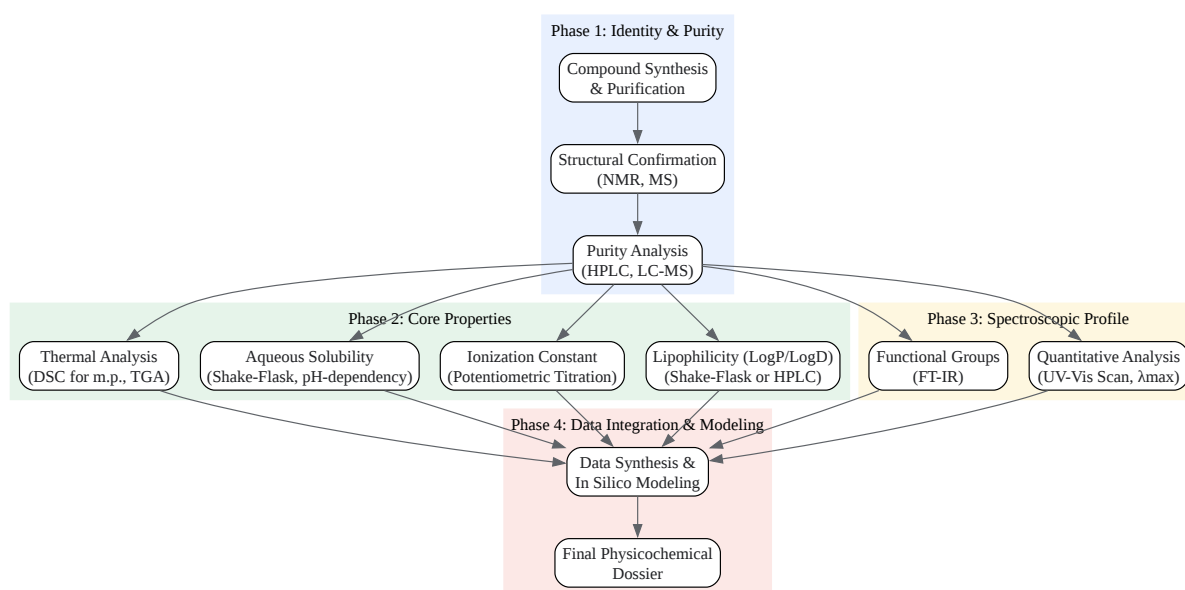
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for quantitative analysis.

- Expected Profile: Benzimidazole itself has absorption maxima around 243, 274, and 281 nm. The related 1-methylbenzimidazole shows a λ_{max} at 277 nm in water.[17] The presence of the electron-donating amino group at the 6-position, which is in conjugation with the aromatic system, is expected to cause a bathochromic (red) shift to longer wavelengths. The exact λ_{max} should be determined experimentally in various solvents and buffers, as it will be pH-dependent due to protonation of the chromophore.

Integrated Experimental Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a new chemical entity. The following diagram illustrates an integrated approach.



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Caption: Integrated workflow for physicochemical characterization of an API.

Implications for Drug Development

The physicochemical profile of **1-Methyl-1H-benzimidazol-6-amine** provides crucial insights for its potential as a drug candidate.

- **Aqueous Solubility:** The predicted low intrinsic solubility and high pH-dependence are critical considerations. For oral administration, formulation strategies such as salt formation (e.g., as a dihydrochloride salt) would likely be necessary to enhance dissolution in the acidic environment of the stomach.[18]
- **Membrane Permeability:** The molecule's ability to cross biological membranes (e.g., the gut wall, blood-brain barrier) will be a balance between its solubility and lipophilicity. At physiological pH (7.4), the degree of ionization, as determined by the pKa, will be paramount. A significant population of the neutral species is required for passive diffusion across lipid bilayers.
- **Drug-Target Interactions:** The presence of a hydrogen bond donor (the -NH₂ group) and multiple hydrogen bond acceptors (N-3 and the -NH₂ group) suggests a high potential for specific, strong interactions within a target protein's binding pocket.

Conclusion

This technical guide has established a foundational physicochemical profile for **1-Methyl-1H-benzimidazol-6-amine**. While key predicted values for boiling point and density are available, this document highlights the critical need for experimental determination of properties such as melting point, aqueous solubility, and pKa, for which public data is currently lacking. By providing detailed, authoritative protocols for these analyses, this guide empowers researchers to generate the robust data package required for informed decision-making in drug discovery. The structural features of **1-Methyl-1H-benzimidazol-6-amine**—a locked benzimidazole core with a basic amino substituent—suggest a compound with interesting, albeit challenging, drug-like properties that warrant further investigation.

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